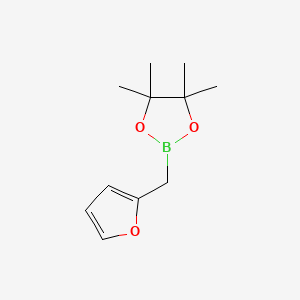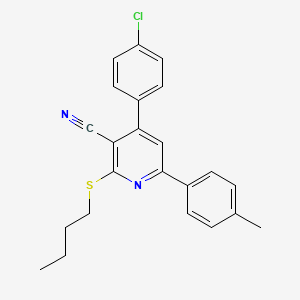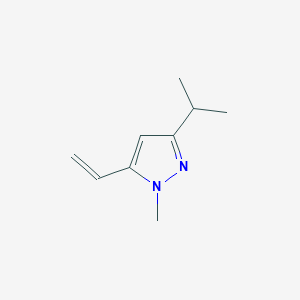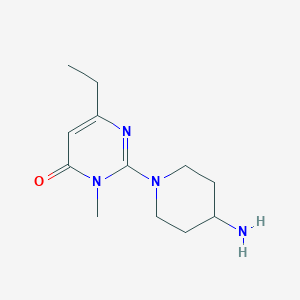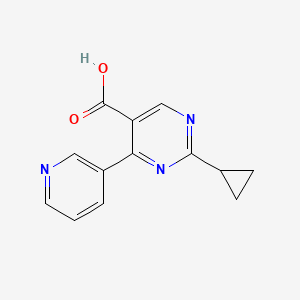
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a methoxy group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-methoxy-5-nitropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: The major product is the corresponding carbonyl derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (triphenyl-lambda5-phosphanylidene)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Comparison: tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of the chloro, methoxy, and nitro groups on the pyridine ring. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClN3O5 |
|---|---|
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
tert-butyl N-(4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H14ClN3O5/c1-11(2,3)20-10(16)14-9-8(19-4)7(12)6(5-13-9)15(17)18/h5H,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
BCWQEEFVSFYFST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


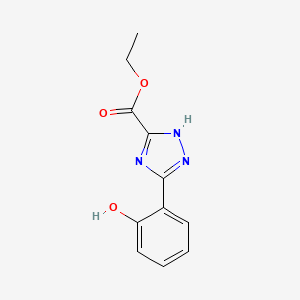
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
